![molecular formula C15H18N6O3 B2459420 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(pyrazine-2-carbonyl)piperidine-4-carboxamide CAS No. 1334368-70-5](/img/structure/B2459420.png)
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(pyrazine-2-carbonyl)piperidine-4-carboxamide
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Overview
Description
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(pyrazine-2-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C15H18N6O3 and its molecular weight is 330.348. The purity is usually 95%.
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Scientific Research Applications
Agricultural Biological Activities
1,2,4-Oxadiazole derivatives, such as the compound , have been found to exhibit a broad spectrum of agricultural biological activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .
Antibacterial Effects
Compounds similar to “N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrazine-2-carbonyl)piperidine-4-carboxamide” have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), a bacterium that causes serious diseases in rice .
Treatment of Rice Bacterial Diseases
These compounds have also shown excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc), another bacterium that causes serious diseases in rice .
Synthesis of 2-(1,2,4-Oxadiazol-5-yl)anilines
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .
Development of Energetic Materials
1,2,4-Oxadiazoles have been utilized for the development of energetic materials .
Creation of Fluorescent Dyes and OLEDs
These heterocycles have also been used in the creation of fluorescent dyes and OLEDs .
Mechanism of Action
Target of Action
It is known that 1,2,4-oxadiazoles, a key structural component of the compound, have been utilized in various pharmacological applications, including anticancer, vasodilator, anticonvulsant, and antidiabetic treatments . The specific targets would depend on the exact biological activity being leveraged.
Mode of Action
Oxadiazoles are known to possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets. The specific mode of action would depend on the compound’s specific targets and the context of its application.
Biochemical Pathways
For instance, some oxadiazole derivatives have shown antidiabetic activity by reducing glucose levels .
Result of Action
Based on the known activities of 1,2,4-oxadiazoles, it can be inferred that the compound may have potential therapeutic effects in various contexts, such as anticancer, vasodilator, anticonvulsant, and antidiabetic treatments .
properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrazine-2-carbonyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3/c1-10-19-13(24-20-10)9-18-14(22)11-2-6-21(7-3-11)15(23)12-8-16-4-5-17-12/h4-5,8,11H,2-3,6-7,9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRAZCLVHAKGET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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